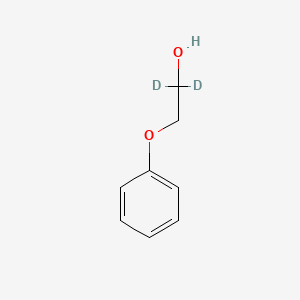
2-Phenoxyethyl-1,1-D2 alcohol
Vue d'ensemble
Description
2-Phenoxyethyl-1,1-D2 alcohol is a deuterated analogue of 2-phenoxyethanol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl-1,1-D2 alcohol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a deuterated catalyst. The reaction typically occurs in an alkaline environment, using sodium hydroxide or other alkaline catalysts . The process involves the following steps:
Phenolate Formation: Phenol reacts with a base to form phenolate.
Reaction with Ethylene Oxide: The phenolate then reacts with ethylene oxide to produce 2-phenoxyethanol.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterated reagents.
Industrial Production Methods: Industrial production of 1,1-dideuterio-2-phenoxyethanol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxyethyl-1,1-D2 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: Reduction reactions can convert it back to phenol and ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Phenoxyacetic acid.
Reduction: Phenol and ethylene glycol.
Substitution: Various substituted phenoxyethanol derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl-1,1-D2 alcohol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Mécanisme D'action
The mechanism of action of 1,1-dideuterio-2-phenoxyethanol involves its interaction with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for prolonged activity in biological systems. It targets specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Phenoxyethanol: The non-deuterated analogue, commonly used as a preservative and solvent.
Phenoxyacetic Acid: An oxidation product of 2-phenoxyethanol.
Uniqueness: 2-Phenoxyethyl-1,1-D2 alcohol is unique due to its deuterium content, which imparts distinct spectroscopic properties and metabolic stability. This makes it particularly valuable in research applications where tracing and stability are crucial .
Propriétés
IUPAC Name |
1,1-dideuterio-2-phenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745735 | |
| Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21273-38-1 | |
| Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21273-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
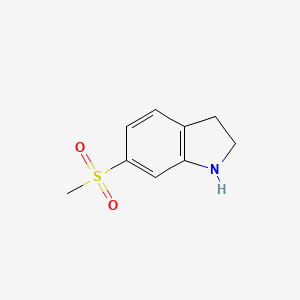
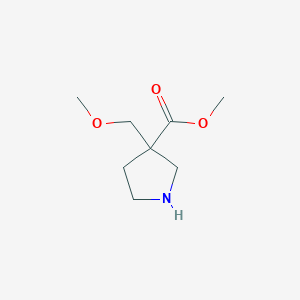

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)
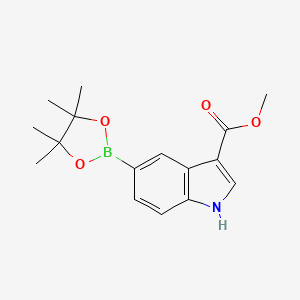
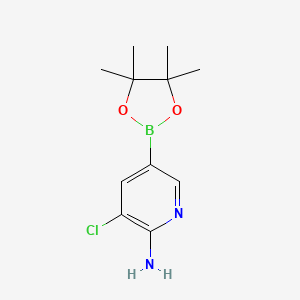
![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)
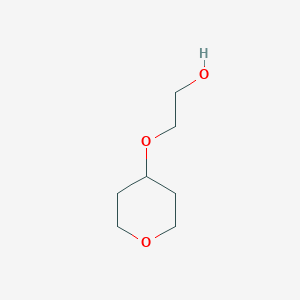

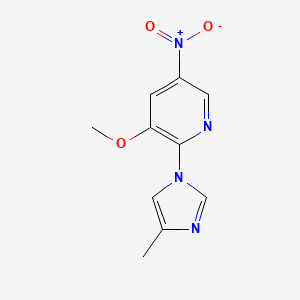

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
